N,N-dimethyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanamide
Description
This compound features a fused triazolo[4,5-d]pyrimidin core substituted with a 3-methylphenyl group at position 3 and a 3-oxobutanamide moiety at position 4.
Properties
IUPAC Name |
N,N-dimethyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-10-6-5-7-12(8-10)23-15-13(19-20-23)16(25)22(9-18-15)14(11(2)24)17(26)21(3)4/h5-9,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSMUAZBIXAQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)C(C(=O)C)C(=O)N(C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the m-tolyl group: This can be achieved through a Friedel-Crafts acylation reaction.
Attachment of the butanamide moiety: This step involves the reaction of the intermediate with N,N-dimethylbutanamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the triazolopyrimidine core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the m-tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N,N-dimethyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Systems
The triazolo[4,5-d]pyrimidin core distinguishes this compound from analogues with thiazolo[3,2-a]pyrimidine (e.g., ) or tetrahydroimidazo[1,2-a]pyridine (e.g., ) scaffolds. Key differences include:
Substituent Analysis
Table 1: Substituent Profiles of Selected Analogues
- 3-Methylphenyl vs. Trimethoxybenzylidene : The 3-methylphenyl group in the target compound is less polar than the trimethoxybenzylidene group in , suggesting differences in membrane permeability .
- N,N-Dimethylbutanamide vs. Carboxylate Esters : The amide group may improve metabolic stability compared to ester-containing analogues (e.g., ), which are prone to hydrolysis .
Physicochemical and Spectral Properties
Biological Activity
N,N-dimethyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 366.42 g/mol. The structure features a triazolo-pyrimidine core that is known for various bioactive properties.
Anticancer Activity
Research has shown that derivatives of triazolo-pyrimidines exhibit potent anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. A study indicated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have reported effective inhibition against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
This compound has shown potential in reducing inflammation. In vivo studies highlighted its ability to decrease pro-inflammatory cytokines and modulate immune responses in animal models of inflammation .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for the development of more effective derivatives. Key modifications at specific positions on the triazolo-pyrimidine ring can enhance biological activity while reducing toxicity. For example:
- Substituents on the phenyl ring : Methyl and methoxy groups have been linked to increased potency against certain cancer cell lines.
- Alkylation patterns : Variations in the N,N-dimethyl group influence solubility and bioavailability.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis as confirmed by flow cytometry analysis and Western blot assays showing increased levels of pro-apoptotic proteins .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for achieving high yields of this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core followed by functionalization with the dimethylphenyl and oxobutanamide groups. Key steps include:
- Coupling reactions : Use palladium-catalyzed cross-coupling for introducing aromatic substituents (e.g., Suzuki-Miyaura reactions) .
- Cyclization : Employ microwave-assisted synthesis to accelerate triazole ring formation while minimizing side products .
- Critical parameters :
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
- Temperature control : Maintain 60–80°C during amide bond formation to prevent decomposition .
- Catalysts : Triethylamine or DMAP improves acylation yields .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
Answer:
- NMR spectroscopy : 1H and 13C NMR identify substituent environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm; carbonyl groups at δ 165–170 ppm) .
- IR spectroscopy : Confirm ketone (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functionalities .
- X-ray crystallography : Use SHELX programs for solving crystal structures, particularly to resolve stereochemistry of the triazolopyrimidine core . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Basic: How can researchers assess purity and monitor reaction progress during synthesis?
Answer:
- Thin-layer chromatography (TLC) : Use silica plates with UV visualization to track intermediates. A 3:1 ethyl acetate/hexane system is optimal for resolving polar byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity, with UV detection at 254 nm for triazolopyrimidine absorption .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 452.2) and detect impurities .
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Answer:
- Analog synthesis : Systematically vary substituents (e.g., methylphenyl → fluorophenyl) using parallel synthesis libraries .
- Biological assays : Test analogs against target enzymes (e.g., kinases) via fluorescence-based ATPase assays. IC50 values are calculated using nonlinear regression .
- Statistical analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft parameters) effects with activity trends .
Advanced: What computational approaches are recommended to predict target interactions and binding modes?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites. Focus on hydrogen bonding between the triazole nitrogen and conserved residues (e.g., Lys33 in CDK2) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR models : Train machine learning algorithms (e.g., Random Forest) on datasets with >50 analogs to predict bioactivity .
Advanced: How can contradictions in biological assay data (e.g., varying IC50 values across studies) be resolved?
Answer:
- Assay standardization : Ensure consistent buffer conditions (pH 7.4, 1 mM ATP) and enzyme sources (recombinant vs. cell lysates) .
- Control experiments : Include known inhibitors (e.g., staurosporine) to validate assay sensitivity .
- Meta-analysis : Pool data from multiple studies using Bayesian statistics to account for inter-lab variability .
Advanced: What strategies improve metabolic stability and reduce off-target effects in vivo?
Answer:
- Prodrug design : Introduce ester moieties at the oxobutanamide group to enhance bioavailability, with enzymatic hydrolysis in target tissues .
- CYP450 profiling : Use liver microsomes to identify metabolic hotspots. Block vulnerable sites (e.g., para-methyl oxidation) via fluorination .
- Selectivity screening : Test against panels of related kinases (e.g., CDK1, CDK4) to minimize off-target inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
